molecular formula C11H16N2O B2838915 N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide CAS No. 885952-73-8

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide

Cat. No.: B2838915
CAS No.: 885952-73-8
M. Wt: 192.262
InChI Key: MPLLOHDILDVECS-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide is a chemical compound with a molecular formula of C11H16N2O This compound is characterized by the presence of a hydroxy group, an ethanimidamide group, and a 4-propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide derivative. The reaction conditions often include the use of acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, and the reactions are typically carried out at elevated temperatures to facilitate the rearrangement process.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidamide group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ethanimidamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
  • N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide
  • N’-hydroxy-2-(phenylsulfonyl)ethanimidamide

Uniqueness

N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide is unique due to the presence of the 4-propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and binding affinity, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)10-5-3-9(4-6-10)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLOHDILDVECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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